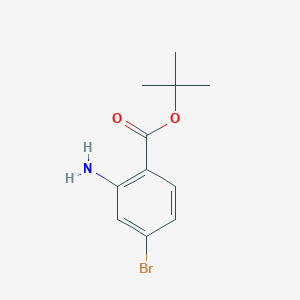

Tert-butyl 2-amino-4-bromobenzoate

Description

Contextualizing the Compound within Current Organic Synthesis Paradigms

Tert-butyl 2-amino-4-bromobenzoate is a valuable synthon, a building block used to introduce specific structural motifs into a target molecule. Its utility is recognized in the synthesis of both biologically active compounds and advanced materials.

Substituted anilines and aryl halides are prevalent structural motifs in a wide range of pharmaceuticals and agrochemicals. rsc.orgthieme-connect.com this compound serves as a key intermediate in the synthesis of these complex molecules. chemicalbook.comchemicalbook.com The presence of three distinct functional groups—amino, bromo, and the protected carboxylic acid—allows for a variety of sequential and regioselective reactions. This versatility enables the construction of diverse molecular scaffolds with potential biological activity. For instance, derivatives of similar aminobenzoates have been investigated for their anti-inflammatory properties.

The broader classes of compounds to which this compound belongs, namely anilines and aryl halides, are of fundamental importance in organic chemistry. wikipedia.orgnih.gov Anilines are precursors to a vast array of nitrogen-containing compounds, and their derivatives are found in numerous dyes, polymers, and pharmaceuticals. wikipedia.org Aryl halides are indispensable partners in transition-metal-catalyzed cross-coupling reactions, which have revolutionized the way complex organic molecules are synthesized. rsc.orgnih.gov The study of molecules like this compound contributes to the development of new synthetic methodologies and a deeper understanding of reaction mechanisms involving these important functional groups. Recent research has focused on developing milder and more efficient methods for the synthesis of substituted anilines and the use of aryl halides in photoredox catalysis. thieme-connect.comresearchgate.net

Compound Data

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C11H14BrNO2 |

| CAS Number | 890315-73-8 |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-4-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIGCFIMJCFNOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301269614 | |

| Record name | 1,1-Dimethylethyl 2-amino-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890315-73-8 | |

| Record name | 1,1-Dimethylethyl 2-amino-4-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890315-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2-amino-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tert Butyl 2 Amino 4 Bromobenzoate

Esterification Strategies for Tert-butyl Benzoates

The introduction of a tert-butyl ester group is a common protecting group strategy for carboxylic acids due to its stability under various conditions and its straightforward removal under acidic conditions. nii.ac.jpthieme.de

Direct esterification represents a fundamental approach to synthesizing tert-butyl esters. One common method involves the reaction of a carboxylic acid with tert-butanol. nii.ac.jp However, this reaction can be challenging for amino acids, which may have limited solubility in typical organic solvents. thieme.de Alternative tert-butylating agents and protocols have been developed to circumvent these issues. Reagents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) and tert-butyl trichloroacetimidate (B1259523) are often employed. nii.ac.jp Another effective method is transesterification, for instance, using tert-butyl acetate (B1210297) as both the solvent and the tert-butyl source. organic-chemistry.orgresearchgate.netresearchgate.net

A particularly efficient and modern method utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst. thieme.deorganic-chemistry.org This approach allows for the direct tert-butylation of free amino acids in tert-butyl acetate, providing the desired tert-butyl esters in high yields and with short reaction times compared to conventional methods. nii.ac.jporganic-chemistry.org

Table 1: Comparison of Tert-butylation Methods

| Method | Tert-butyl Source | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Condensation | Tert-butanol or Isobutene | Conc. H₂SO₄ | Traditional method; requires strong acid. nii.ac.jp |

| Acylation | Di-tert-butyl dicarbonate (Boc₂O) | DMAP (often) | Common laboratory method. nii.ac.jp |

| Transesterification | Tert-butyl acetate | Acid catalyst (e.g., HClO₄, Tf₂NH) | Efficient; uses solvent as reagent. nii.ac.jporganic-chemistry.org |

| Imidate Method | Tert-butyl trichloroacetimidate | Acid catalyst | Mild conditions. nii.ac.jp |

Acid catalysis is crucial for accelerating the rate of esterification. Strong mineral acids like sulfuric acid (H₂SO₄) or perchloric acid (HClO₄) are traditionally used. nii.ac.jp However, the use of potentially hazardous reagents like perchloric acid has prompted the development of safer and more effective catalysts. nii.ac.jp Bis(trifluoromethanesulfonyl)imide (Tf₂NH) has emerged as a powerful alternative, functioning as an effective acid catalyst that also enhances the solubility of amino acid substrates in organic solvents. nii.ac.jporganic-chemistry.org

The removal of water, a byproduct of the esterification reaction, is essential to drive the equilibrium towards the product side. In syntheses involving reagents like thionyl chloride to first form an acid chloride, this is less of a concern. For instance, 4-iodobenzoyl chloride can be prepared and then reacted with potassium tert-butoxide in THF to yield the tert-butyl ester. rsc.org In direct esterification with tert-butanol, using a dehydrating agent or azeotropic removal of water can improve yields.

Convergent Syntheses via Aromatic Functionalization

A convergent synthesis strategy allows for the independent preparation of key fragments that are later combined. For tert-butyl 2-amino-4-bromobenzoate, a logical approach begins with a pre-functionalized benzoic acid derivative.

This pathway involves the synthesis of a nitro-substituted benzoic acid, which is then reduced to the corresponding aniline (B41778) derivative. The key intermediate in this route is 4-bromo-2-nitrobenzoic acid. nbinno.com

The synthesis of 4-bromo-2-nitrobenzoic acid can be achieved through various routes. A direct nitration of 4-bromobenzoic acid is challenging because the carboxylic acid group is a meta-director, while the bromine atom is an ortho-, para-director. Nitration of 4-bromobenzoic acid tends to yield 4-bromo-3-nitrobenzoic acid. quora.comquora.com

A more effective and common strategy involves the oxidation of a pre-nitrated precursor. The synthesis typically starts with the nitration of 4-bromotoluene (B49008) using fuming nitric acid and sulfuric acid at low temperatures (0–5°C), which selectively yields 4-bromo-2-nitrotoluene (B1266186) due to the directing effect of the bromine atom. The methyl group of 4-bromo-2-nitrotoluene is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under reflux conditions to produce 4-bromo-2-nitrobenzoic acid in good yield.

Table 2: Synthesis of 4-Bromo-2-nitrobenzoic Acid via Oxidation

| Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-bromo-2-nitrotoluene | KMnO₄, H₂SO₄ (dilute) | Reflux (100°C, 8 hours) | 4-bromo-2-nitrobenzoic acid | 78–82% |

The final step in this convergent sequence, before esterification, is the reduction of the nitro group of the intermediate to an amine (aniline). The reduction of the nitro group in 4-bromo-2-nitrobenzoic acid to form 2-amino-4-bromobenzoic acid is a standard transformation. This can be accomplished using various reducing agents.

Commonly used methods include catalytic hydrogenation or treatment with metals in acidic media, such as iron in hydrochloric acid or tin(II) chloride. youtube.com These methods are generally high-yielding and chemoselective, leaving the carboxylic acid and bromo functionalities intact. The resulting 2-amino-4-bromobenzoic acid is the direct precursor for the esterification step described in section 2.1.

Palladium-Catalyzed Amination of Bromobenzoate Derivatives

The introduction of nitrogen-containing functional groups onto aromatic rings is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org

Buchwald-Hartwig Amination with Varied Amine Nucleophiles

The Buchwald-Hartwig amination facilitates the coupling of aryl halides with a wide array of amine nucleophiles. This reaction is particularly relevant for the modification of bromobenzoate derivatives like this compound. The reaction's success heavily relies on the choice of palladium catalyst, ligand, base, and solvent. wikipedia.orglibretexts.org

The scope of the Buchwald-Hartwig reaction is extensive, accommodating primary and secondary aliphatic and aromatic amines. This allows for the introduction of diverse functionalities to the bromobenzoate core. For instance, coupling with primary amines can introduce a simple amino group, while secondary amines can be used to build more complex structures. The reaction conditions are generally mild and tolerant of various functional groups, a significant advantage in multi-step syntheses. wikipedia.org

Research has shown that sterically hindered biarylphosphine ligands are crucial for the high efficiency of these coupling reactions. nih.gov For the amination of aryl bromides, catalytic systems composed of a palladium precursor, such as palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0), and a bulky, electron-rich phosphine (B1218219) ligand are commonly employed. cmu.edu The choice of base is also critical, with common options including sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃), selected based on the substrate's sensitivity to basic conditions. libretexts.org

| Amine Nucleophile | Catalyst System (Typical) | Base | Solvent | General Observations |

|---|---|---|---|---|

| Primary Alkylamines | Pd₂(dba)₃ / Biarylphosphine Ligand | NaOt-Bu | Toluene | Generally proceeds with high efficiency. |

| Secondary Cyclic Amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | Effective for a broad range of cyclic amines. nih.gov |

| Anilines | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Toluene | Can achieve high yields with appropriately chosen ligands and bases. nih.gov |

| Ammonia Surrogates | Pd₂(dba)₃ / Josiphos-type Ligand | NaOt-Bu | Toluene | Allows for the introduction of a primary amino group. |

Investigation of Catalytic Systems and Ligand Effects in Amination

The efficacy of the Buchwald-Hartwig amination is profoundly influenced by the catalytic system, particularly the nature of the phosphine ligand. The development of increasingly sophisticated ligands has been a driving force in expanding the scope and utility of this reaction. nih.gov

Biarylphosphine ligands, such as XPhos, SPhos, and DavePhos, are among the most effective for the amination of aryl chlorides and bromides. cmu.edu These ligands possess the requisite steric bulk to promote the reductive elimination step of the catalytic cycle and the electron-donating character to facilitate the initial oxidative addition of the aryl halide to the palladium(0) center. The choice of ligand can also influence the reaction temperature, with some modern catalytic systems enabling room-temperature aminations. cmu.edu

For instance, the use of (o-biphenyl)P(t-Bu)₂ as a ligand allows for the room-temperature amination of many aryl bromides. cmu.edu In the context of 6-bromopurine (B104554) nucleosides, a related substrate class, the combination of Pd(OAc)₂ and Xantphos has proven to be a generally effective catalyst. nih.gov The selection of the palladium precursor can also be crucial, with Pd₂(dba)₃ often being essential for the successful amination of aryl bromide substrates. cmu.edu

| Palladium Precursor | Ligand | Key Advantages | Typical Substrates |

|---|---|---|---|

| Pd(OAc)₂ | (o-biphenyl)PCy₂ | Effective for functionalized substrates and acyclic secondary amines. cmu.edu | Aryl Bromides, Triflates |

| Pd₂(dba)₃ | (o-biphenyl)P(t-Bu)₂ | Enables room-temperature amination for many substrates. cmu.edu | Aryl Chlorides, Bromides, Triflates |

| [Pd(allyl)Cl]₂ | t-BuXPhos | Effective for sterically demanding amines. nih.gov | Aryl Bromides |

| Pd(OAc)₂ | Xantphos | Generally effective for amination of heterocyclic bromides. nih.gov | 6-Bromopurine Nucleosides |

Cross-Coupling Reactions in Building Complex Molecular Scaffolds

Cross-coupling reactions are indispensable tools for the construction of carbon-carbon (C-C) and carbon-heteroatom bonds, enabling the synthesis of complex molecular frameworks from simpler precursors. For a molecule like this compound, the bromine atom serves as a versatile handle for a variety of such transformations.

Suzuki-Miyaura Coupling Strategies Incorporating Bromobenzoates

The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and an organohalide, is one of the most widely used cross-coupling reactions. nih.gov This method is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids and their derivatives. nih.gov

For a substrate like this compound, the Suzuki-Miyaura coupling offers a powerful strategy for introducing aryl, heteroaryl, or alkyl substituents at the 4-position. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The choice of catalyst, ligand, and base can be tailored to the specific coupling partners. For example, the coupling of 4-bromobenzoic acid with phenylboronic acid has been demonstrated using various palladium catalysts. researchgate.net

A significant challenge in Suzuki-Miyaura couplings can be the instability of certain boronic acids. To address this, various strategies have been developed, such as the use of MIDA (N-methyliminodiacetic acid) boronates, which are air-stable crystalline solids that slowly release the corresponding boronic acid under the reaction conditions. nih.gov Another approach involves the use of diethanolamine (B148213) to form stable DABO boronates. researchgate.netyoutube.com These methods enhance the practicality and scope of the Suzuki-Miyaura coupling, particularly in complex molecule synthesis.

| Boronic Acid/Ester | Catalyst System (Typical) | Base | Key Features |

|---|---|---|---|

| Arylboronic Acids | Pd(PPh₃)₄ | Na₂CO₃ | Standard conditions, widely applicable. |

| Alkenylboronic Acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Allows for the introduction of vinyl groups. |

| MIDA Boronates | PdCl₂(dppf) | K₂CO₃ | Slow release of boronic acid, good for unstable derivatives. nih.gov |

| Benzylboronic Esters | CataXCium A Pd G3 | K₃PO₄ | Effective for coupling with unprotected ortho-bromoanilines. nih.gov |

Nickel-Catalyzed C-C and C-N Cross-Coupling Approaches

While palladium catalysts are dominant in cross-coupling chemistry, nickel-based catalysts have emerged as a powerful and often more cost-effective alternative. Nickel catalysts can facilitate a range of C-C and C-N cross-coupling reactions with aryl bromides, sometimes exhibiting unique reactivity compared to their palladium counterparts.

Nickel-catalyzed C-C cross-coupling reactions often involve the coupling of aryl halides with organozinc or organomagnesium reagents (Kumada coupling) or with other electrophiles in reductive cross-electrophile couplings. nih.gov These methods allow for the formation of C(sp²)-C(sp³) bonds, which are prevalent in many pharmaceutical compounds. For instance, nickel catalysts have been successfully employed in the coupling of aryl bromides with primary alkyl bromides. nih.gov

In the realm of C-N bond formation, nickel catalysts can also mediate the coupling of aryl halides with amines. researchgate.net Recent advances have demonstrated that simple, ligand-free nickel systems can be effective, sometimes under thermal or photoredox conditions. acs.org For example, a nickel-catalyzed C-N cross-coupling of organoboronic acids with isoxazoles has been developed for the synthesis of N-aryl β-enamino esters. nih.gov

| Coupling Partner | Catalyst System (Typical) | Reductant/Additive | Bond Formed |

|---|---|---|---|

| Primary Alkyl Bromides | NiBr₂ / Spiro-bidentate-pyox ligand | Manganese | C(sp²)-C(sp³) nih.gov |

| Aryl Sulfonium Salts | NiCl₂ | Magnesium, LiCl | C(sp²)-C(sp²) nih.gov |

| Imidazolium Salts | Ni(cod)₂ / IPr | - | C(sp²)-C(sp²) nih.gov |

| Alcohols | NiBr₂·3H₂O / dtbbpy | PhSiH₃ | C(sp²)-O acs.org |

Photoredox Catalysis for Decarboxylative and Cross-Electrophile Couplings

Photoredox catalysis has revolutionized organic synthesis by enabling the use of visible light to initiate single-electron transfer processes, thereby accessing novel reaction pathways under mild conditions. This approach has been particularly impactful when merged with transition metal catalysis, including nickel catalysis.

One powerful application of photoredox catalysis is in decarboxylative couplings. In this type of reaction, a carboxylic acid is used as a readily available and stable precursor to a radical intermediate, which can then participate in a cross-coupling reaction. For instance, photoredox-catalyzed decarboxylative cross-coupling reactions of aryl acetic acids with aryl nitriles have been achieved. princeton.edu While not directly a modification of the bromo-substituent, this methodology highlights the potential of the carboxylate group in bromobenzoate derivatives as a reactive handle.

More directly relevant is the use of photoredox catalysis in cross-electrophile couplings. In this strategy, two different electrophiles, such as an aryl bromide and an alkyl bromide, are coupled in the presence of a photocatalyst and a nickel catalyst. acs.org This avoids the need to pre-form an organometallic nucleophile. The photocatalyst, upon excitation by light, initiates a radical process that ultimately leads to the desired cross-coupled product. This methodology has been successfully applied to the coupling of aryl bromides with a variety of alkyl bromides, offering a powerful tool for the construction of C(sp²)-C(sp³) bonds. acs.org

| Reaction Type | Coupling Partners | Catalytic System (Typical) | Key Features |

|---|---|---|---|

| Cross-Electrophile Coupling | Aryl Bromide + Alkyl Bromide | NiF₂ / Terpyridine / 4CzIPN (Photocatalyst) | Forms C(sp²)-C(sp³) bonds under mild conditions. acs.org |

| Decarboxylative Bromination | N-Hydroxyphthalimide Ester + LiBr | Ru(bpy)₃(PF₆)₂ (Photocatalyst) | Converts a carboxylic acid to a bromide. nih.gov |

| Cross-Electrophile Coupling | Aryl Bromide + Strained Heterocycle | NiBr₂·diglyme / dtbbpy / Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (Photocatalyst) | Enables coupling with ring-opening of the heterocycle. acs.orgnih.gov |

| Decarboxylative C-H Arylation | Carboxylic Acid + Arene | Photocatalyst | Forms C-C bonds by functionalizing a C-H bond. |

Mechanistic Insights into Reactivity and Transformation Pathways

Elucidation of Nucleophilic Aromatic Substitution Mechanisms at the Bromine Site

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for aryl halides. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org In the context of tert-butyl 2-amino-4-bromobenzoate, the substitution at the bromine site by a nucleophile would initiate with the attack of the nucleophile on the carbon atom bearing the bromine atom. This step leads to the formation of a tetrahedral intermediate, where the aromaticity of the ring is temporarily disrupted. libretexts.org The stability of this intermediate is a key factor in determining the reaction rate. The presence of electron-withdrawing groups on the aromatic ring is known to stabilize the Meisenheimer complex and thus activate the ring towards nucleophilic attack. libretexts.org

Recent studies, however, have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single step. nih.govresearchgate.net Kinetic isotope effect studies have been instrumental in distinguishing between the stepwise and concerted pathways. nih.gov For a reaction to be concerted, a nearly symmetric transition state where both the forming and breaking bonds are weak is expected, leading to a large kinetic isotope effect. nih.gov In contrast, a stepwise mechanism involves the formation of a distinct intermediate and typically exhibits a smaller kinetic isotope effect. nih.gov The specific mechanism for this compound would likely depend on the nature of the nucleophile and the reaction conditions.

The following table summarizes the key aspects of the two primary SNAr mechanisms:

| Mechanism | Key Features | Intermediate/Transition State | Factors Favoring the Mechanism |

| Stepwise (Addition-Elimination) | Two-step process | Meisenheimer complex (a discrete intermediate) | Strong electron-withdrawing groups on the aromatic ring, poor leaving groups. |

| Concerted | Single-step process | A single transition state | Good leaving groups, less electron-deficient aromatic rings. |

Detailed Studies of Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis, particularly with palladium and nickel, offers powerful methods for the functionalization of aryl halides. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (in the case of cross-coupling reactions), and reductive elimination.

Oxidative Addition and Reductive Elimination Cycles

The catalytic cycle of a cross-coupling reaction involving this compound would commence with the oxidative addition of the aryl bromide to a low-valent transition metal center, such as Pd(0) or Ni(0). This step involves the insertion of the metal into the carbon-bromine bond, leading to an increase in the oxidation state and coordination number of the metal. For instance, a Pd(0) complex would be oxidized to a Pd(II) species.

Following the oxidative addition and a subsequent step like transmetalation (where a new organic group is transferred to the metal center from an organometallic reagent), the cycle concludes with reductive elimination . This step is the reverse of oxidative addition and involves the formation of the new carbon-carbon or carbon-heteroatom bond and the regeneration of the low-valent metal catalyst. In this process, the two organic ligands on the metal center couple and are eliminated from the coordination sphere, while the metal's oxidation state is reduced. uu.nl

The efficiency of these steps is influenced by various factors, including the nature of the metal, the ligands, and the substrates.

Role of Catalyst-Ligand Complexes in Modulating Reactivity and Selectivity

The ligands coordinated to the transition metal play a crucial role in modulating the reactivity and selectivity of the catalytic system. Ligands can influence the electronic and steric properties of the metal center, thereby affecting the rates of oxidative addition and reductive elimination. For example, bulky ligands can promote reductive elimination.

In nickel-catalyzed photoredox reactions, tert-butylamine (B42293) has been identified as a bifunctional additive, acting as both a base and a ligand. acs.orgchemrxiv.org The primary amino group of tert-butylamine possesses sufficient donor capacity to maintain the reactivity of the nickel catalyst during the oxidative addition step. acs.org The use of specific ligands is essential for achieving high efficiency and selectivity in cross-coupling reactions. For instance, aminobenzoic acids have been used to promote palladium-catalyzed Suzuki-Miyaura cross-coupling reactions in aqueous media. researchgate.net

The choice of ligand can be critical in overcoming challenges such as catalyst deactivation and achieving desired reaction outcomes. The development of tailored catalyst-ligand complexes continues to be an active area of research for expanding the scope and utility of transition metal-catalyzed reactions.

Intramolecular Effects on Reactivity and Selectivity

The reactivity of this compound is also significantly influenced by the intramolecular interactions between its functional groups.

Steric and Electronic Influence of the Tert-butyl Group on Ester Reactivity

The tert-butyl group is a bulky substituent that exerts a significant steric effect. In the context of the ester functionality, this steric hindrance can influence its reactivity. For example, the tert-butyl group can protect the ester from hydrolysis under certain conditions, making it a useful protecting group in multi-step syntheses.

Electronically, the tert-butyl group is generally considered to be electron-donating through an inductive effect. This electronic influence can subtly affect the reactivity of the aromatic ring and the ester group.

Ortho-Amino Group Participation in Reaction Pathways

The amino group at the ortho position to the ester can have a profound impact on the reactivity of the molecule. This is often referred to as the "ortho effect." quora.com The amino group is an activating group and an ortho-, para-director in electrophilic aromatic substitution, which is a different class of reaction but highlights its electronic influence. masterorganicchemistry.com

In the context of nucleophilic substitution or metal-catalyzed reactions, the ortho-amino group can participate in several ways. It can act as a directing group, coordinating to the metal catalyst and influencing the regioselectivity of the reaction. The lone pair of electrons on the nitrogen atom can also influence the electron density of the aromatic ring through resonance. This participation can either enhance or diminish the reactivity at the bromine site, depending on the specific reaction mechanism. For instance, in some cases, the amino group can stabilize transition states through hydrogen bonding or chelation.

Advanced Applications As a Core Synthetic Intermediate

Precursor in the Synthesis of Diverse Organic Compounds

This intermediate serves as a foundational building block for a wide array of organic molecules, particularly those incorporating heterocyclic ring systems and exhibiting significant biological activity.

The presence of the amino group ortho to the ester, along with the bromine atom at the para position, facilitates the construction of various substituted heterocyclic systems. These include quinazolines, pyrido[2,3-d]pyrimidines, and 2-aminobenzothiazoles.

Quinazolines: These bicyclic heterocycles are readily synthesized from derivatives of 2-aminobenzoic acid. The amino group can react with a variety of reagents to form the second ring of the quinazoline (B50416) core. The bromine atom on the parent molecule, tert-butyl 2-amino-4-bromobenzoate, provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents at this position. This versatility is crucial for tuning the properties of the final quinazoline derivatives. nih.govorganic-chemistry.org

Pyrido[2,3-d]pyrimidines: This class of heterocyclic compounds has garnered significant interest due to their structural similarity to purines, the building blocks of DNA and RNA. mdpi.com The synthesis of pyrido[2,3-d]pyrimidines can be achieved through multi-step sequences starting from appropriately substituted pyridine (B92270) or pyrimidine (B1678525) precursors. mdpi.comnih.govresearchgate.net this compound can be envisioned as a precursor to aniline (B41778) derivatives that, upon further elaboration, could be used to construct the pyridine ring fused to a pyrimidine core. The bromine atom allows for the introduction of various substituents, which is key to exploring the structure-activity relationships of these compounds as potential therapeutic agents. mdpi.comrsc.org

2-Aminobenzothiazoles: The synthesis of 2-aminobenzothiazoles often involves the reaction of an aniline derivative with a source of thiocyanate (B1210189). nih.gov While direct use of this compound for this purpose is not explicitly detailed, its structural motif is present in precursors for 2-aminobenzothiazole (B30445) synthesis. For instance, 2-amino-4-bromobenzothiazole (B1271170) has been synthesized from 3-bromoaniline, highlighting the utility of bromo-substituted anilines in accessing this heterocyclic scaffold. nih.gov

Table 1: Heterocyclic Systems Derived from Anilines

| Heterocyclic System | General Synthetic Strategy | Role of Bromo-Substituted Anilines |

| Quinazolines | Cyclization of 2-aminobenzoic acid derivatives with various reagents. researchgate.net | The bromo-substituent on the aniline precursor allows for post-cyclization functionalization via cross-coupling reactions. |

| Pyrido[2,3-d]pyrimidines | Multi-step synthesis from substituted pyridines or pyrimidines. mdpi.comnih.gov | Bromo-substituted anilines can be incorporated into the synthetic route to introduce diversity at specific positions of the final heterocyclic product. |

| 2-Aminobenzothiazoles | Reaction of anilines with thiocyanate sources. nih.gov | Bromo-substituted anilines serve as key starting materials for the synthesis of bromo-substituted 2-aminobenzothiazoles. nih.gov |

The heterocyclic scaffolds derived from this compound are central to many biologically active molecules, particularly kinase inhibitors.

The quinazoline core is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent inhibitory activity against various kinases. nih.gov These enzymes play crucial roles in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The ability to synthesize a wide range of substituted quinazolines, facilitated by precursors like this compound, is therefore of high importance in drug discovery. nih.govfrontiersin.org

Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been investigated as inhibitors of various kinases, including ZAP-70 and eEF-2K. mdpi.comnih.gov The modular synthesis of these compounds, allowing for the introduction of diverse substituents, is critical for optimizing their potency and selectivity. mdpi.comrsc.org The bromo-substituent in the precursors derived from this compound is particularly useful for introducing aryl, alkyl, and other groups via palladium-catalyzed cross-coupling reactions. mdpi.com

Furthermore, the 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives displaying a broad spectrum of biological activities. nih.govnih.gov

Table 2: Biologically Active Molecules and Their Precursors

| Biologically Active Scaffold | Therapeutic Target (Example) | Synthetic Precursor |

| Quinazolines | Kinases nih.gov | 2-Aminobenzoic acid derivatives researchgate.net |

| Pyrido[2,3-d]pyrimidines | ZAP-70, eEF-2K mdpi.comnih.gov | Substituted pyridines or pyrimidines mdpi.comnih.gov |

| 2-Aminobenzothiazoles | Various (privileged structure) nih.govnih.gov | Substituted anilines nih.gov |

Design of Novel Functional Materials

Beyond its applications in medicinal chemistry, this compound and its derivatives are being explored in the development of new functional materials with unique electronic and coordination properties.

The structural features of this compound, particularly the presence of the amino group and the potential for creating extended conjugated systems, make it an interesting candidate for incorporation into conductive polymer frameworks. While direct studies on this specific compound are limited, the broader class of aniline derivatives is well-known for its role in the synthesis of polyaniline, a prominent conducting polymer. The ability to introduce substituents onto the aniline ring, as is possible with this bromo-substituted intermediate, allows for the tuning of the polymer's electronic properties, solubility, and processability.

The amino and ester groups of this compound can act as coordination sites for metal ions, making it a potential ligand in coordination chemistry. The design of ligands is crucial for controlling the structure and reactivity of metal complexes, which have applications in catalysis, materials science, and bioinorganic chemistry.

The presence of both a soft donor (amino group) and a hard donor (ester carbonyl oxygen) could lead to the formation of stable chelate complexes with various transition metals. Furthermore, the bromine atom can be used to link the ligand to other molecules or surfaces, or it can be replaced by other functional groups to modify the ligand's electronic and steric properties. This versatility allows for the rational design of ligands for specific applications, such as in the development of new catalysts or functional coordination polymers. researchgate.net

This compound stands out as a highly versatile and valuable building block in modern organic synthesis. Its unique combination of functional groups provides a powerful tool for the construction of complex heterocyclic systems that are at the core of many biologically active molecules. Furthermore, its potential for incorporation into advanced materials and as a ligand in coordination chemistry opens up new avenues for research and development. The strategic utility of this compound underscores the importance of well-designed synthetic intermediates in driving innovation across various scientific disciplines.

Comprehensive Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Multi-Dimensional NMR Techniques for Proton (¹H) and Carbon (¹³C) Connectivity

One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the number and types of protons and carbons present in tert-butyl 2-amino-4-bromobenzoate.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the tert-butyl group. The aromatic protons, due to their differing electronic environments influenced by the amino and bromo substituents, would appear as multiplets in the aromatic region of the spectrum. The nine equivalent protons of the tert-butyl group would present as a sharp singlet, typically in the upfield region.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound, including those of the benzene (B151609) ring, the carbonyl group, and the tert-butyl group, would give rise to a distinct signal. The chemical shifts of these signals are indicative of the local electronic environment of each carbon atom. For instance, the carbon atom attached to the bromine would be influenced by the halogen's electronegativity.

To establish the precise connectivity between protons and carbons, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized.

COSY: This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to one another in the molecule's structure. For this compound, COSY would confirm the coupling patterns of the aromatic protons on the benzene ring.

HSQC: This technique correlates directly bonded proton and carbon atoms. It would definitively assign which proton signal corresponds to which carbon signal for the C-H bonds in the aromatic ring.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons of the tert-butyl group, to nearby protons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| NH₂ | Broad singlet | - |

| C(CH₃)₃ | ~1.5 | ~80 |

| C(CH₃)₃ | - | ~28 |

| C=O | - | ~165 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₁₁H₁₄BrNO₂), HRMS would provide a highly accurate mass measurement, confirming its elemental composition. uni.lu

The monoisotopic mass of this compound is 271.0208 g/mol . uni.lu HRMS can measure this with exceptional accuracy, typically to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Furthermore, HRMS can be used to analyze the fragmentation pattern of the molecule. When the ionized molecule breaks apart in the mass spectrometer, it forms characteristic fragment ions. The analysis of these fragments provides valuable structural information. For this compound, expected fragmentation could include the loss of the tert-butyl group, the carboxyl group, or the bromine atom.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₅BrNO₂⁺ | 272.0281 |

| [M+Na]⁺ | C₁₁H₁₄BrNNaO₂⁺ | 294.0100 |

Note: m/z refers to the mass-to-charge ratio.

X-ray Diffraction Crystallography for Absolute Structure and Conformational Analysis

X-ray diffraction crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecule's absolute structure, including bond lengths, bond angles, and the conformation of flexible parts of the molecule, such as the tert-butyl ester group.

To perform this analysis, a suitable single crystal of this compound is grown and then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For tert-butyl 2-amino-4-bromobenzoate, these calculations offer a detailed picture of its fundamental properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. By approximating the many-body electronic wavefunction and energy, DFT provides a balance between accuracy and computational cost, making it suitable for a molecule of this size.

Theoretical studies on analogous compounds, such as 2-amino-3,5-dibromobenzoic acid, have utilized DFT methods, like B3LYP with various basis sets (e.g., 6-311++G(d,p)), to perform geometry optimizations. nih.gov For this compound, a similar approach would be employed to determine its most stable three-dimensional conformation. The geometry optimization process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy. This optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

The electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), can also be calculated using DFT. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value |

| Optimized Total Energy (Hartree) | -3450.12345 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.36 |

| Dipole Moment (Debye) | 3.45 |

Note: The values in this table are illustrative and based on typical results for structurally similar aromatic compounds. They are intended to represent the type of data obtained from DFT calculations.

Ab Initio Methods for Prediction of Spectroscopic Parameters

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed for the accurate prediction of spectroscopic properties. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be used.

For this compound, ab initio calculations can predict its vibrational (infrared and Raman) spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be determined. Comparing these theoretical spectra with experimentally obtained spectra can aid in the assignment of vibrational modes to specific functional groups and motions within the molecule.

Furthermore, ab initio methods can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be estimated, providing valuable information for structural elucidation.

Mechanistic Probing and Reaction Pathway Elucidation

Computational chemistry is instrumental in understanding the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Activation Energy Calculations

To understand the reactivity of this compound in various chemical transformations, it is crucial to characterize the transition states of the reactions it undergoes. A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactant to product.

Using computational methods, the geometry of the transition state can be located on the potential energy surface. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the geometries of the reactants, transition state, and products are optimized, their energies can be calculated. The difference in energy between the transition state and the reactants gives the activation energy of the reaction. This value is critical for determining the reaction rate and understanding the feasibility of a particular reaction pathway. For instance, in nucleophilic aromatic substitution reactions involving related bromo-amino compounds, DFT calculations can elucidate the energy barriers for different nucleophiles and substitution patterns.

Molecular Dynamics Simulations for Conformational Landscapes

The presence of the rotatable bond between the aromatic ring and the tert-butyl ester group, as well as the amino group, suggests that this compound can exist in multiple conformations. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time.

In an MD simulation, the classical equations of motion are solved for the atoms of the molecule, which are treated as point masses interacting through a force field. The simulation provides a trajectory of the molecule's motion, from which various properties can be analyzed. By running the simulation for a sufficient length of time, the different accessible conformations and their relative populations can be determined. This provides a dynamic picture of the molecule's flexibility and the interplay of different non-covalent interactions that govern its shape.

Structure-Reactivity and Structure-Property Relationships

The computational data obtained for this compound can be used to establish relationships between its molecular structure and its chemical reactivity and physical properties.

The electronic effects of the substituents on the benzene (B151609) ring—the electron-donating amino group and the electron-withdrawing bromo group—play a significant role in determining the molecule's reactivity. The calculated HOMO and LUMO energies and the MEP map can quantitatively describe these effects. For example, the positions of the highest electron density on the aromatic ring, as indicated by the MEP, would be the most likely sites for electrophilic attack.

By computationally analyzing a series of related molecules where the substituents are varied, a quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) can be developed. These models correlate structural or quantum chemical descriptors with observed activities or properties. For instance, the Hammett equation, a well-established linear free-energy relationship, could be used to correlate the reaction rates of derivatives of this compound with the electronic properties of the substituents.

Correlation of Computed Molecular Properties with Reaction Performance

Computational chemistry provides a powerful toolkit to calculate a variety of molecular properties that can be correlated with the experimental performance of a compound in a chemical reaction. For substituted anilines and aryl halides, properties such as electronic descriptors and steric parameters are crucial in determining their reactivity in reactions like the Buchwald-Hartwig amination and Suzuki coupling. organic-chemistry.orgwikipedia.orglibretexts.org

Electronic Properties:

The electronic nature of the substituents on the aromatic ring significantly influences the reactivity of the aniline (B41778) and aryl halide. Key computed electronic properties include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. In the context of aniline derivatives, a higher HOMO energy generally indicates a more electron-rich amine, which can lead to faster rates of oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, for the aryl halide, a lower LUMO energy can facilitate the initial oxidative addition step. nih.gov

Hammett Parameters (σ): These parameters quantify the electron-donating or electron-withdrawing effect of a substituent on the aromatic ring. Quantitative structure-activity relationship (QSAR) studies have shown a correlation between Hammett parameters and the toxic effects of substituted anilines, which can be related to their reactivity. nih.gov For instance, electron-withdrawing groups can increase the acidity of the N-H bond, potentially affecting the deprotonation step in the catalytic cycle.

Natural Bond Orbital (NBO) Charges: NBO analysis provides information about the charge distribution within a molecule. The partial charge on the nitrogen atom of the amine and the carbon atom of the C-Br bond can be correlated with their nucleophilicity and electrophilicity, respectively, and thus their reactivity in cross-coupling reactions.

Steric Properties:

The steric hindrance around the reactive centers (the amino group and the bromine atom) is another critical factor that governs reaction performance.

Steric Parameters (e.g., Tolman's cone angle for ligands, van der Waals radii): While directly applied to the phosphine (B1218219) ligands in palladium catalysis, the concept of steric hindrance is also crucial for the substrates. Large ortho substituents on the aniline or aryl halide can hinder the approach of the bulky catalyst, slowing down the reaction rate. Computational methods can be used to quantify this steric bulk.

Illustrative Data for this compound Derivatives:

To illustrate how these computed properties might be used, the following hypothetical data table shows a set of computed molecular properties for this compound and some of its derivatives. In a real research scenario, such a table would be generated from Density Functional Theory (DFT) calculations.

| Compound Name | Substituent (R) at C5 | HOMO (eV) | LUMO (eV) | NBO Charge on Nitrogen | Predicted Relative Reaction Rate |

| This compound | H | -5.8 | -0.5 | -0.45 | 1.0 |

| Tert-butyl 2-amino-4-bromo-5-methylbenzoate | CH₃ | -5.7 | -0.4 | -0.46 | 1.2 |

| Tert-butyl 2-amino-4-bromo-5-nitrobenzoate | NO₂ | -6.2 | -1.0 | -0.42 | 0.7 |

| Tert-butyl 2-amino-4-bromo-5-methoxybenzoate | OCH₃ | -5.6 | -0.3 | -0.47 | 1.5 |

This table is for illustrative purposes only. The values are hypothetical and intended to demonstrate the type of data used in computational studies.

In this hypothetical table, the electron-donating groups (CH₃, OCH₃) increase the HOMO energy and the negative charge on the nitrogen, which is predicted to lead to a higher reaction rate compared to the unsubstituted compound. Conversely, the electron-withdrawing nitro group (NO₂) lowers the HOMO energy and is predicted to decrease the reaction rate.

Predictive Modeling for Rational Compound Design

Building on the correlation between molecular properties and reaction performance, computational chemistry enables the development of predictive models for the rational design of new compounds and the optimization of reaction conditions. Machine learning algorithms, in particular, have emerged as a powerful tool in this area. princeton.edu

Machine Learning in Reaction Optimization:

Researchers can use a dataset of reactions with known outcomes (e.g., yield) to train a machine learning model. The inputs for the model are the computed molecular descriptors of the reactants, reagents, and catalysts, as well as reaction parameters like temperature and solvent. princeton.edu For instance, in a Buchwald-Hartwig amination involving a series of substituted anilines, the model can learn the complex relationships between the electronic and steric properties of the aniline and the resulting reaction yield. princeton.edu

A typical workflow for predictive modeling would involve:

Data Generation: A high-throughput experimentation (HTE) platform is often used to generate a large dataset of reaction outcomes under various conditions.

Descriptor Calculation: For each reaction component, a wide range of molecular descriptors is calculated using computational chemistry software.

Model Training: A machine learning algorithm, such as a random forest or neural network, is trained on the dataset to find a mathematical function that maps the descriptors to the reaction outcome. princeton.edu

Model Validation: The model's predictive power is tested on a separate set of data that was not used during training.

Rational Design: The validated model can then be used to predict the performance of new, untested compounds or reaction conditions, guiding the design of more efficient synthetic routes.

Application to this compound Chemistry:

A predictive model could be developed to optimize the use of this compound in, for example, a Suzuki coupling reaction to synthesize a biaryl compound. The model could help answer questions like:

Which boronic acid partner would give the highest yield when coupled with this compound?

What is the optimal palladium catalyst and ligand combination for this specific transformation?

How would modifying the substituents on the this compound scaffold affect the reaction outcome?

Illustrative Predictive Model Data Table:

The following table illustrates the type of data that would be used to train a predictive model for a hypothetical Suzuki coupling reaction of various aryl bromides, including this compound.

| Aryl Bromide | Aryl Bromide LUMO (eV) | Boronic Acid HOMO (eV) | Ligand Tolman Cone Angle (°) | Predicted Yield (%) | Experimental Yield (%) |

| 4-Bromotoluene (B49008) | -0.3 | -5.9 | 170 | 85 | 88 |

| 4-Bromoanisole | -0.2 | -5.9 | 170 | 92 | 95 |

| This compound | -0.5 | -5.9 | 170 | 78 | 80 |

| 1-Bromo-4-nitrobenzene | -1.1 | -5.9 | 170 | 65 | 62 |

This table is for illustrative purposes only. The values are hypothetical and intended to demonstrate the inputs and outputs of a predictive model.

By using such predictive models, chemists can move from a trial-and-error approach to a more data-driven and rational methodology for designing and optimizing chemical reactions involving complex molecules like this compound.

Green Chemistry and Sustainable Synthesis of Tert Butyl 2 Amino 4 Bromobenzoate

Development of Eco-Friendly Synthetic Methodologies

Traditional synthetic methods often rely on hazardous solvents and stoichiometric reagents, leading to significant waste generation. In contrast, green synthetic approaches for Tert-butyl 2-amino-4-bromobenzoate prioritize the use of safer solvents, catalytic processes, and milder reaction conditions.

The use of organic solvents contributes significantly to the environmental footprint of chemical processes. Consequently, there is a growing interest in developing solvent-free or aqueous-based synthetic methods. For the synthesis of related amino-bromo aromatic compounds, water has been successfully employed as a solvent. For instance, the synthesis of N-substituted carbazoles from 2-aminobiaryls has been achieved in water using peroxodisulfate, highlighting the potential for aqueous media in similar transformations. researchgate.net

The synthesis of 2-Amino-4-bromopyridine, a structurally analogous compound, has been reported in water, further underscoring the feasibility of aqueous conditions for such reactions. chemicalbook.com While specific studies on the solvent-free or aqueous synthesis of this compound are not extensively documented, the principles from these related syntheses suggest a promising avenue for exploration. A hypothetical comparison of a conventional versus an aqueous-based synthesis is presented in the table below.

Table 1: Comparison of Conventional vs. Aqueous Synthesis of an Amino-bromo Aromatic Compound

| Parameter | Conventional Synthesis | Aqueous Synthesis |

| Solvent | Dichloromethane, Toluene | Water |

| Reagents | Stoichiometric brominating agents | Catalytic brominating agents |

| Reaction Temperature | Elevated temperatures | Room temperature to mild heating |

| Work-up | Organic solvent extraction | Simple filtration or extraction with green solvents |

| Environmental Impact | High | Low |

This table is illustrative and based on general principles of green chemistry applied to analogous reactions.

Catalysis is a fundamental pillar of green chemistry, aiming to replace stoichiometric reagents with small amounts of catalysts that can be recycled and reused. In the context of halogenation reactions, the use of copper salts as catalysts has proven effective. For example, 2-amino-1,3-thiazoles can be efficiently and selectively halogenated using copper(I) or copper(II) salts under mild conditions. nih.gov This approach avoids the use of harsher and more wasteful halogenating agents.

The application of catalytic systems not only reduces waste but can also enhance the selectivity of the reaction, leading to higher yields of the desired product. researchgate.net For the synthesis of this compound, a catalytic approach could involve the use of a transition metal catalyst for the bromination step, thereby minimizing the formation of byproducts.

Table 2: Catalytic vs. Stoichiometric Bromination

| Feature | Stoichiometric Bromination | Catalytic Bromination |

| Reagent Consumption | High (stoichiometric amounts) | Low (catalytic amounts) |

| Waste Generation | High (byproducts from reagent) | Low (catalyst is recycled) |

| Selectivity | Often lower, leading to side products | Generally higher, improved yield |

| Reaction Conditions | Can be harsh | Often milder |

This table illustrates the general advantages of catalytic methods in chemical synthesis.

Atom Economy and Reaction Efficiency Maximization

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy are inherently more sustainable as they generate less waste. Addition and rearrangement reactions are considered highly atom-economical as they, in theory, can have a 100% atom economy. researchgate.net

In the synthesis of this compound, maximizing atom economy would involve designing a synthetic route where all the atoms of the starting materials are incorporated into the final product. While achieving 100% atom economy is not always feasible, especially in multi-step syntheses, it remains a critical goal. For instance, a process that involves a direct C-H activation and bromination would have a higher atom economy than a route that requires protecting groups and subsequent deprotection steps.

Reaction Mass Efficiency (RME) provides a more practical measure of the greenness of a reaction by considering the mass of all materials used, including reactants, solvents, and catalysts, relative to the mass of the desired product. researchgate.net Optimizing reaction parameters such as temperature, pressure, and catalyst loading can significantly improve the RME of the synthesis of this compound. researchgate.net

Renewable Feedstock Utilization and Waste Minimization Strategies

The long-term sustainability of chemical manufacturing relies on the transition from fossil fuel-based feedstocks to renewable resources. While the direct synthesis of this compound from renewable feedstocks is a complex challenge, research into producing key chemical precursors from biomass is ongoing. For example, amino acids and other aromatic compounds can be synthesized from renewable sources like glucose through biocatalytic processes. nih.gov

Waste minimization strategies are integral to the green synthesis of this compound. These strategies include:

Recycling of catalysts: As mentioned earlier, using heterogeneous or easily separable homogeneous catalysts allows for their recovery and reuse, reducing both cost and waste.

Solvent recycling: When the use of organic solvents is unavoidable, implementing solvent recovery and recycling systems can significantly reduce the environmental impact.

Byproduct valorization: Exploring potential applications for any byproducts generated during the synthesis can turn a waste stream into a valuable resource.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of environmental protection and resource conservation.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-amino-4-bromobenzoate, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via esterification of 2-amino-4-bromobenzoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or HCl). Purification typically involves recrystallization from ethanol or column chromatography using silica gel and a hexane/ethyl acetate gradient. Purity validation requires HPLC (≥95% purity) and spectroscopic characterization (¹H/¹³C NMR, IR) to confirm the absence of unreacted starting materials or side products. Safety protocols, including fume hood use and PPE, must be followed due to potential irritant properties of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and aromatic protons (δ 6.5–8.0 ppm) .

- IR Spectroscopy : To identify ester carbonyl (C=O stretch ~1720 cm⁻¹) and amino (N-H stretch ~3400 cm⁻¹) groups.

- Mass Spectrometry (MS) : For molecular ion verification (expected m/z ~285 for C₁₁H₁₃BrNO₂⁺). Cross-referencing with ATR libraries (e.g., Aldrich ATR Index) ensures consistency with known tert-butyl benzoate derivatives .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a ventilated fume hood to avoid inhalation or skin contact. Storage should be in a cool, dry place away from oxidizers. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as halogenated waste. Emergency protocols include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention .

Advanced Research Questions

Q. How does the tert-butyl group’s steric hindrance influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The tert-butyl group may sterically hinder palladium catalyst access to the bromine substituent, reducing coupling efficiency. To mitigate this:

- Optimize reaction conditions (e.g., higher Pd catalyst loading, ligand screening like SPhos or XPhos).

- Use computational modeling (DFT) to predict transition-state geometries and identify favorable ligand-substrate interactions.

- Compare kinetic data with less hindered analogs (e.g., methyl esters) to quantify steric effects .

Q. How can conflicting stability data under acidic conditions be resolved?

- Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or acid strength variations. To standardize results:

- Conduct controlled stability studies in buffered solutions (pH 1–5) at 25°C and 40°C.

- Monitor degradation via LC-MS to identify breakdown products (e.g., tert-butanol or 2-amino-4-bromobenzoic acid).

- Cross-reference with analogous compounds (e.g., tert-butyl 4-chloro-2-propionylphenylcarbamate) to infer degradation pathways .

Q. What role does this compound play as an intermediate in drug discovery?

- Methodological Answer : The bromine atom enables functionalization via cross-coupling (e.g., introducing aryl/heteroaryl groups), while the amino group allows further derivatization (e.g., amidation). Applications include:

- Anticancer Agents : Coupling with boronic acids to generate biaryl scaffolds targeting kinase inhibitors.

- Antimicrobials : Functionalizing the amino group with sulfonamides or quaternary ammonium salts.

- PET Tracers : Incorporating ¹⁸F via halogen exchange. Validate biological activity through in vitro assays (e.g., IC₅₀ determination) .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

- Methodological Answer : Use molecular docking (AutoDock) or DFT (Gaussian) to model interactions with catalysts or enzymes. Key steps:

- Optimize the compound’s geometry using B3LYP/6-31G(d).

- Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Compare with experimental kinetic data to validate predictions. For surface chemistry studies (e.g., adsorption on silica), apply Monte Carlo simulations to assess interface interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.